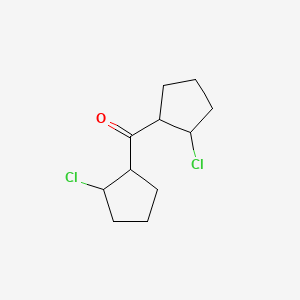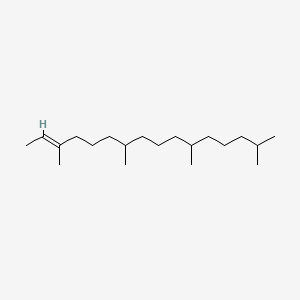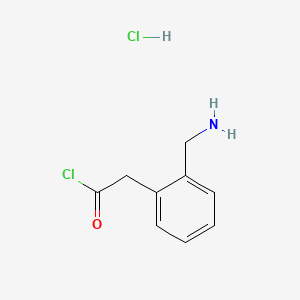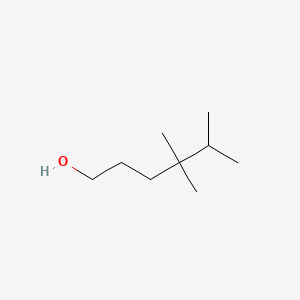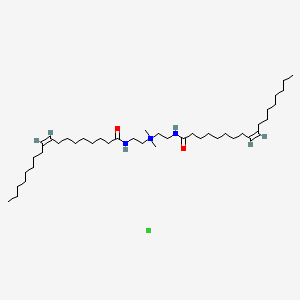
4-Bromoanilinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromoanilinium bromide is an organic compound where an aniline molecule is substituted with a bromine atom at the para position. This compound is often used as a building block in organic synthesis due to its reactivity and versatility. It is a white to yellowish crystalline solid with a distinct odor and exhibits both aromatic and amine properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromoanilinium bromide can be synthesized by reacting aniline with bromine in the presence of a protecting group such as acetyl chloride. The reaction typically involves the following steps:
- Protection of the aniline group with acetyl chloride.
- Bromination of the protected aniline with bromine.
- Deprotection to yield 4-bromoaniline .
Industrial Production Methods: In industrial settings, the preparation of 4-bromoaniline involves the amination of bromobenzene using hydrazine hydrate and iron oxide as catalysts in ethanol. This method ensures a high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromoanilinium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions such as the Heck reaction, facilitated by palladium catalysts.
Common Reagents and Conditions:
Bromination: Bromine in the presence of a protecting group.
Coupling Reactions: Palladium catalysts and suitable ligands.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution Products: Various substituted anilines.
Coupling Products: Biphenyl derivatives and other complex organic molecules.
Aplicaciones Científicas De Investigación
4-Bromoanilinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and as a precursor for various organic compounds
Mecanismo De Acción
The mechanism of action of 4-bromoanilinium bromide involves its reactivity towards electrophiles and nucleophiles. The bromine atom and the amino group play crucial roles in its chemical behavior. The compound can form hydrogen bonds and participate in non-covalent interactions, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
4-Chloroaniline: Similar structure but with a chlorine atom instead of bromine.
4-Iodoaniline: Contains an iodine atom, leading to different reactivity and properties.
4-Fluoroaniline: Substituted with a fluorine atom, affecting its chemical behavior.
Uniqueness: 4-Bromoanilinium bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and reactivity in various chemical reactions .
Propiedades
Número CAS |
80789-68-0 |
|---|---|
Fórmula molecular |
C6H7Br2N |
Peso molecular |
252.93 g/mol |
Nombre IUPAC |
(4-bromophenyl)azanium;bromide |
InChI |
InChI=1S/C6H6BrN.BrH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H |
Clave InChI |
RVAONSPSAAMUMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[NH3+])Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



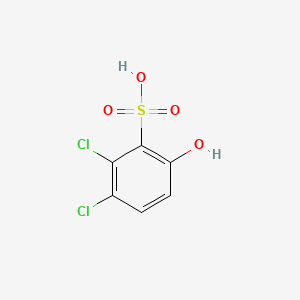



![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)

